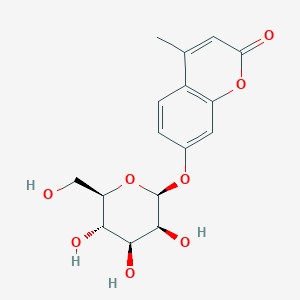

4-Methylumbelliferyl beta-D-mannopyranoside

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-methyl-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-NZBFACKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020649 | |

| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-30-2 | |

| Record name | 4-Methylumbelliferyl-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylumbelliferyl beta-D-mannopyranoside chemical properties

An In-depth Technical Guide to 4-Methylumbelliferyl β-D-mannopyranoside: Properties and Applications

For researchers, scientists, and professionals in drug development, 4-Methylumbelliferyl β-D-mannopyranoside (4-MU-β-Man) is a critical tool for the sensitive detection of β-mannosidase activity. This fluorogenic substrate is instrumental in studying the function of this enzyme, which plays a key role in the lysosomal degradation of glycoproteins.[1] Deficiencies in β-mannosidase are linked to the lysosomal storage disorder β-mannosidosis, making 4-MU-β-Man an essential reagent for diagnostics and research into potential therapeutic interventions.[1][2]

Core Chemical and Physical Properties

4-Methylumbelliferyl β-D-mannopyranoside is a synthetic compound designed for high-sensitivity enzymatic assays. Its core consists of a mannose sugar residue linked to a 4-methylumbelliferone fluorophore. In its intact form, the molecule is non-fluorescent. Enzymatic cleavage of the glycosidic bond by β-mannosidase releases the highly fluorescent 4-methylumbelliferone (4-MU).

Data Presentation: Physicochemical Properties

The quantitative properties of 4-Methylumbelliferyl β-D-mannopyranoside are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 67909-30-2 | [3][4] |

| Molecular Formula | C₁₆H₁₈O₈ | [3][4] |

| Molecular Weight | 338.31 g/mol | [3][4] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98% (TLC) | |

| Solubility | Pyridine: 10 mg/mL; Soluble in DMSO and dimethyl formamide.[5] It is slightly soluble in ethanol and methanol.[6] | [5][6] |

| Storage Conditions | Store at -20°C, protected from light.[7] | [7] |

| Stability | Stable for ≥ 4 years when stored at -20°C.[5] | [5] |

Biochemical Function and Enzymatic Reaction

4-MU-β-Man is a fluorogenic substrate for β-D-mannosidase (EC 3.2.1.25), an exoglycosidase that hydrolyzes terminal, non-reducing β-D-mannose residues from N-linked oligosaccharide chains of glycoproteins within the lysosome.[1] The enzymatic reaction follows a classical Koshland double-displacement mechanism.[8] Upon hydrolysis, the substrate yields D-mannose and the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.

Caption: Enzymatic cleavage of 4-MU-β-Man by β-mannosidase.

Lysosomal Glycoprotein Catabolism Pathway

β-Mannosidase is the final enzyme in the lysosomal pathway for the degradation of N-linked glycoprotein oligosaccharides.[1] Its function is essential for the recycling of these complex sugar molecules. A deficiency in this enzyme leads to the accumulation of mannose-containing compounds, resulting in the pathophysiology of β-mannosidosis.[1]

Caption: Role of β-mannosidase in the lysosomal degradation pathway.

Experimental Protocols

The following section provides a detailed methodology for a standard β-mannosidase activity assay using 4-MU-β-Man.

Reagents and Materials

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methylumbelliferyl β-D-mannopyranoside in DMSO. Store at -20°C.

-

Assay Buffer: 0.1 M citrate/0.1 M sodium phosphate buffer, pH 4.0 to 4.5.[9] The optimal pH can vary depending on the enzyme source, with some β-mannosidases showing optimal activity between pH 5.0 and 7.0.[10][11]

-

Enzyme Sample: Lysate from cells or tissues, or purified enzyme solution.

-

Stop Solution: 0.1 M Ethylenediamine, pH 11.4 or 0.2 M Glycine-NaOH, pH 10.7.[9]

Assay Procedure

-

Prepare Working Substrate Solution: Dilute the 10 mM substrate stock solution with the assay buffer to a final concentration of 1.10 mM.[9]

-

Reaction Setup: In a microplate well or microcentrifuge tube, add 10 µL of the enzyme sample (e.g., fibroblast supernatant).[9]

-

Initiate Reaction: Add 90 µL of the 1.10 mM working substrate solution to the enzyme sample to start the reaction.[9]

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9] The optimal temperature can range from 37°C to 70°C depending on the enzyme's origin.[10][11]

-

Terminate Reaction: Stop the reaction by adding a sufficient volume of the stop solution (e.g., 1.16 mL of 0.1 M ethylenediamine).[9] The alkaline pH of the stop solution also maximizes the fluorescence of the liberated 4-methylumbelliferone.

-

Fluorometric Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360-385 nm and an emission wavelength of 445-454 nm.[6]

-

Data Analysis: Quantify the amount of released 4-methylumbelliferone by comparing the fluorescence readings to a standard curve prepared with known concentrations of 4-methylumbelliferone. Enzyme activity is typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.

Experimental Workflow

The logical flow of the β-mannosidase assay is depicted below.

Caption: Standard workflow for a β-mannosidase fluorometric assay.

References

- 1. β-Mannosidase - Creative Enzymes [creative-enzymes.com]

- 2. MANBA mannosidase beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Methylumbelliferyl-beta-D-mannopyranoside [gbiosciences.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. goldbio.com [goldbio.com]

- 8. ovid.com [ovid.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-MUB-Mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanisms of action of 4-methylumbelliferyl-mannopyranoside (4-MUB-mannopyranoside). This document details its primary roles as a fluorogenic substrate for mannosidase enzymes and as a high-affinity ligand for the lectin concanavalin A.

Core Mechanisms of Action

4-MUB-mannopyranoside is not known to act as a modulator of intracellular signaling pathways in the manner of a conventional therapeutic drug. Instead, its "mechanism of action" is defined by its utility in biochemical and cell biology research, primarily through two distinct molecular interactions:

-

Enzymatic Hydrolysis by Mannosidases: The glycosidic bond linking the mannose sugar to the 4-methylumbelliferone (4-MU) fluorophore is susceptible to cleavage by α- and β-mannosidase enzymes. This hydrolysis event forms the basis of highly sensitive fluorometric assays for measuring mannosidase activity.

-

Lectin Binding: The mannose moiety of 4-MUB-mannopyranoside is recognized and bound with high specificity by the carbohydrate-binding site of lectins, most notably concanavalin A. This interaction is fundamental to competitive binding assays and kinetic studies of protein-carbohydrate interactions.

Data Presentation: Quantitative Analysis of Molecular Interactions

Table 1: Equilibrium Binding Constants for 4-MUB-α-D-mannopyranoside and Concanavalin A at 25°C

| Parameter | Dimeric Concanavalin A | Tetrameric Concanavalin A |

| Association Constant (K_a) | (3.36 ± 0.04) x 10⁴ M⁻¹ | ~4.2 x 10⁴ M⁻¹ (25% higher affinity than dimeric form) |

| Dissociation Constant (K_d) | ~29.8 µM (calculated as 1/K_a) | ~23.8 µM (calculated) |

Table 2: Kinetic Rate Constants for the Binding of 4-MUB-α-D-mannopyranoside to Tetrameric Concanavalin A (at 13-24°C)

| Parameter | Value Range | Method of Determination |

| Association Rate Constant (k_a) | (6-10) x 10⁴ M⁻¹s⁻¹ | Temperature-Jump Relaxation |

| Dissociation Rate Constant (k_d) | (1.4-3.2) s⁻¹ | Temperature-Jump Relaxation |

Mandatory Visualizations

Enzymatic Cleavage of 4-MUB-Mannopyranoside

Caption: Enzymatic hydrolysis of 4-MUB-mannopyranoside by mannosidase.

Binding of 4-MUB-Mannopyranoside to Concanavalin A

Caption: Reversible binding of 4-MUB-mannopyranoside to concanavalin A.

Experimental Protocols

Fluorometric Assay for Mannosidase Activity

This protocol provides a general framework for determining α- or β-mannosidase activity in a biological sample.

Materials:

-

4-MUB-α-D-mannopyranoside or 4-MUB-β-D-mannopyranoside (substrate)

-

Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5 for lysosomal α-mannosidase)

-

Stop Buffer (e.g., 0.5 M sodium carbonate, pH 10.5)

-

Biological sample (e.g., cell lysate, purified enzyme)

-

4-Methylumbelliferone (4-MU) standard solution

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 4-MU standard in Assay Buffer.

-

Add a fixed volume of each standard dilution to the wells of the 96-well plate.

-

Add Stop Buffer to each standard well to ensure a consistent alkaline environment for maximal fluorescence.

-

-

Sample Preparation:

-

Prepare cell or tissue lysates by homogenization in a suitable lysis buffer, followed by centrifugation to pellet cellular debris.

-

Dilute the supernatant (lysate) in Assay Buffer to ensure the enzymatic reaction is within the linear range of the assay.

-

-

Enzymatic Reaction:

-

Add the diluted sample to the wells of the microplate.

-

Prepare a substrate solution by dissolving the appropriate 4-MUB-mannopyranoside in Assay Buffer.

-

Initiate the reaction by adding the substrate solution to the sample wells.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding an excess of Stop Buffer to each well. This also raises the pH, maximizing the fluorescence of the liberated 4-MU.

-

Measure the fluorescence intensity in the plate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of a no-enzyme blank from all readings.

-

Use the 4-MU standard curve to convert the fluorescence readings of the samples into the amount of product formed (in moles).

-

Calculate the enzyme activity, typically expressed as moles of substrate hydrolyzed per unit time per amount of protein (e.g., nmol/min/mg protein).

-

Competitive Binding Assay for Concanavalin A

This protocol describes a method to assess the binding of a test compound to concanavalin A by measuring its ability to displace 4-MUB-α-D-mannopyranoside.

Materials:

-

Concanavalin A

-

4-MUB-α-D-mannopyranoside

-

Binding Buffer (e.g., Tris-buffered saline with Ca²⁺ and Mn²⁺)

-

Test compound (potential inhibitor)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Solutions:

-

Dissolve concanavalin A in Binding Buffer to a fixed concentration.

-

Prepare a solution of 4-MUB-α-D-mannopyranoside in Binding Buffer at a concentration close to its K_d for concanavalin A.

-

Prepare a serial dilution of the test compound in Binding Buffer.

-

-

Assay Setup:

-

To the wells of the microplate, add the concanavalin A solution.

-

Add the serially diluted test compound to the wells.

-

Add the 4-MUB-α-D-mannopyranoside solution to all wells to initiate the competitive binding.

-

Include control wells:

-

No inhibitor (maximum fluorescence quenching).

-

No concanavalin A (no fluorescence quenching).

-

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence intensity. The binding of 4-MUB-mannopyranoside to concanavalin A results in fluorescence quenching.

-

-

Data Analysis:

-

The fluorescence will be highest in wells with no concanavalin A and lowest in wells with concanavalin A but no test compound.

-

Increasing concentrations of a competing test compound will displace 4-MUB-mannopyranoside, leading to an increase in fluorescence.

-

Plot the fluorescence intensity against the concentration of the test compound to determine its inhibitory concentration (IC₅₀), which can be used to calculate its binding affinity.

-

Temperature-Jump Relaxation Kinetics (Methodology Overview)

This advanced technique is used to measure the rapid kinetics of binding and dissociation.[1]

Principle:

A solution containing concanavalin A and 4-MUB-mannopyranoside at equilibrium is subjected to a rapid increase in temperature (in microseconds). This temperature jump perturbs the binding equilibrium. The system then "relaxes" to a new equilibrium state at the higher temperature. The rate of this relaxation is monitored by observing the change in fluorescence of 4-MUB-mannopyranoside.

Experimental Workflow:

-

Sample Preparation: A solution of tetrameric concanavalin A and 4-MUB-α-D-mannopyranoside is prepared in a suitable buffer at a known concentration and pH.[1]

-

Temperature Jump: The sample is placed in a specialized cuvette and subjected to a rapid temperature increase, typically achieved by a high-voltage capacitor discharge or a laser pulse.

-

Signal Detection: The change in fluorescence of the 4-MUB-mannopyranoside is monitored over time (milliseconds) using a fast-response detector.[1]

-

Data Analysis: The relaxation curve (fluorescence vs. time) is fitted to an exponential function to determine the relaxation time (τ). By performing the experiment at different concentrations of reactants, the association (k_a) and dissociation (k_d) rate constants can be calculated.[1]

This guide provides a foundational understanding of the biochemical roles of 4-MUB-mannopyranoside. For specific applications, further optimization of the provided protocols may be necessary.

References

Probing β-Mannosidase Specificity: A Technical Guide to the Fluorogenic Substrate 4-Methylumbelliferyl β-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Mannosidase, a key glycoside hydrolase, plays a crucial role in the catabolism of N-linked glycoproteins by cleaving terminal β-D-mannose residues. Its deficiency leads to the lysosomal storage disorder β-mannosidosis. Accurate and sensitive measurement of β-mannosidase activity is paramount for both basic research and clinical diagnostics. 4-Methylumbelliferyl β-D-mannopyranoside (4-MU-β-D-Man) has emerged as a highly specific and sensitive fluorogenic substrate for this purpose. This technical guide provides an in-depth overview of the substrate specificity of β-mannosidase for 4-MU-β-D-Man, including quantitative kinetic data, detailed experimental protocols, and visualizations of the enzymatic reaction and experimental workflow.

Substrate Specificity and Kinetic Parameters

4-Methylumbelliferyl β-D-mannopyranoside is a synthetic substrate that, upon enzymatic cleavage by β-mannosidase, releases the highly fluorescent product 4-methylumbelliferone (4-MU). This fluorescence allows for the sensitive detection of enzyme activity. The substrate's high specificity is critical for distinguishing β-mannosidase activity from that of other glycosidases, which is particularly important in complex biological samples.[1][2] The use of 4-MU-β-D-Man is a key method for diagnosing β-mannosidosis, a condition caused by mutations in the MANBA gene leading to deficient β-mannosidase activity.[1]

While extensive kinetic data for β-mannosidases with 4-MU-β-D-Man is not as abundant as for chromogenic substrates like p-nitrophenyl-β-D-mannopyranoside (pNP-Man), available studies demonstrate its utility in characterizing enzyme activity. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for describing the affinity of an enzyme for its substrate and its catalytic efficiency.

Below is a summary of available quantitative data for β-mannosidase from various sources with 4-Methylumbelliferyl β-D-mannopyranoside and a comparison with p-nitrophenyl-β-D-mannopyranoside.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Human Placenta (lysosomal) | Not explicitly stated, but Km provided in a study on the purified enzyme. | 0.56 | - | 4.5 | - | (Alkhayat et al., 1998) |

| Alkalophilic Bacillus sp. (AM-001) | p-Nitrophenyl β-D-mannopyranoside | 1.3 | - | 6.0 | 50 | (Akino et al., 1988)[3] |

| Marine Gastropod (Aplysia kurodai) | p-Nitrophenyl β-D-mannopyranoside | 0.10 | 3.75 | 4.5 | 40 | (Zahura et al., 2012)[4] |

Note: The Km value for human placental β-mannosidase is included for context, although the specific substrate used to determine this value was not explicitly stated in the available abstract. The data for the Bacillus sp. and Aplysia kurodai enzymes were determined using p-nitrophenyl β-D-mannopyranoside and are provided for comparative purposes. The search for kinetic data specifically using 4-MU-β-D-Man yielded limited quantitative results in the reviewed literature.

Experimental Protocols

The following section details a generalized protocol for a fluorometric β-mannosidase activity assay using 4-Methylumbelliferyl β-D-mannopyranoside. This protocol is a composite based on methodologies described in the literature.[1][5]

Materials

-

4-Methylumbelliferyl β-D-mannopyranoside (4-MU-β-D-Man) stock solution (e.g., 10 mM in a suitable solvent like DMSO or water, stored at -20°C).

-

Assay Buffer: The optimal pH for β-mannosidase activity can vary depending on the enzyme source. Common buffers include citrate buffer or acetate buffer for acidic pH ranges (e.g., pH 4.0-6.0) and phosphate buffer for neutral pH ranges.

-

Stop Solution: A high pH buffer, such as 0.2 M sodium carbonate or glycine-NaOH buffer (pH 10.5), is used to terminate the reaction and maximize the fluorescence of the 4-methylumbelliferone product.

-

Enzyme preparation (e.g., purified enzyme, cell lysate, tissue homogenate).

-

96-well black microplate (for fluorescence measurements).

-

Fluorescence microplate reader with excitation at ~360-365 nm and emission at ~445-450 nm.

-

4-Methylumbelliferone (4-MU) standard solution for generating a standard curve.

Procedure

-

Preparation of Reagents:

-

Prepare the desired concentration of 4-MU-β-D-Man working solution by diluting the stock solution in the assay buffer. A typical final concentration in the assay is between 0.1 and 1 mM.

-

Prepare a series of 4-MU standards of known concentrations in the assay buffer to generate a standard curve.

-

-

Enzyme Reaction:

-

Pipette the enzyme preparation into the wells of the 96-well microplate.

-

Add the assay buffer to bring the volume to a desired pre-incubation volume.

-

To initiate the reaction, add the 4-MU-β-D-Man working solution to each well. The final reaction volume can vary (e.g., 50-200 µL).

-

Incubate the plate at the optimal temperature for the β-mannosidase being studied (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding a volume of the stop solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of each well using a microplate reader with an excitation wavelength of approximately 360-365 nm and an emission wavelength of approximately 445-450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (containing no enzyme) from the fluorescence readings of the samples.

-

Use the standard curve generated from the 4-MU standards to convert the fluorescence units of the samples into the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein (µmol/min/mg or U/mg).

-

Visualizations

Enzymatic Reaction of β-Mannosidase

The following diagram illustrates the enzymatic hydrolysis of 4-Methylumbelliferyl β-D-mannopyranoside by β-mannosidase, resulting in the release of β-D-mannose and the fluorescent 4-methylumbelliferone.

Caption: Enzymatic cleavage of 4-MU-β-D-Man by β-mannosidase.

Experimental Workflow for β-Mannosidase Activity Assay

This diagram outlines the key steps involved in the fluorometric assay for determining β-mannosidase activity.

Caption: Workflow for the fluorometric β-mannosidase assay.

Conclusion

4-Methylumbelliferyl β-D-mannopyranoside is a valuable tool for researchers and clinicians studying β-mannosidase. Its high specificity and the sensitivity of the resulting fluorometric assay make it an excellent choice for determining enzyme activity in a variety of sample types. While a comprehensive comparative database of kinetic parameters for this substrate across different β-mannosidases is still developing, the provided protocols and understanding of its application are crucial for advancing research in enzymology, lysosomal storage diseases, and drug development. Further studies elucidating the kinetic properties of a wider range of β-mannosidases with this substrate will be beneficial to the scientific community.

References

- 1. Synthesis of broad-specificity activity-based probes for exo-β-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 亞旭生物科技 [abscience.com.tw]

- 3. tandfonline.com [tandfonline.com]

- 4. Characterization of a β-D-mannosidase from a marine gastropod, Aplysia kurodai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of broad-specificity activity-based probes for exo -β-mannosidases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02287C [pubs.rsc.org]

An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-mannopyranoside: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl beta-D-mannopyranoside (4-MU-Mann) is a crucial fluorogenic substrate extensively utilized in biochemical assays to detect and quantify the activity of β-mannosidase enzymes. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of 4-MU-Mann. It details both chemical and enzymatic synthesis methodologies, presenting them with quantitative data for comparison. Furthermore, this guide elucidates the role of β-mannosidase in the lysosomal degradation of N-linked glycans, a pathway of significant interest in the study of lysosomal storage diseases such as β-mannosidosis.

Discovery and Significance

While a singular "discovery" paper for this compound is not readily identifiable, its development is rooted in the broader exploration of fluorogenic enzyme substrates. The core principle lies in the conjugation of a carbohydrate moiety, in this case, β-D-mannopyranose, to a fluorescent reporter molecule, 4-methylumbelliferone. Enzymatic cleavage of the glycosidic bond by β-mannosidase liberates the highly fluorescent 4-methylumbelliferone, allowing for sensitive and continuous monitoring of enzyme activity.

The primary significance of 4-MU-Mann lies in its application as a diagnostic tool and research reagent for studying β-mannosidase. Deficiency of this lysosomal enzyme leads to β-mannosidosis, a rare autosomal recessive lysosomal storage disorder characterized by the accumulation of oligosaccharides in cells.[1][2][3][4] 4-MU-Mann provides a sensitive and specific substrate for assaying β-mannosidase activity in patient samples, aiding in the diagnosis and investigation of this disease.[5][6][7]

Synthesis of this compound

The synthesis of 4-MU-Mann can be achieved through both chemical and enzymatic approaches. Each method presents distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

Chemical Synthesis

Chemical synthesis of 4-MU-Mann typically employs variations of the Koenigs-Knorr reaction, a classic method for the formation of glycosidic bonds.[8] This method generally involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.

Experimental Protocol: Modified Koenigs-Knorr Reaction

-

Preparation of Acetobromo-α-D-mannose: D-mannose is first peracetylated using acetic anhydride and a catalyst (e.g., iodine) to protect the hydroxyl groups. The resulting penta-O-acetyl-α-D-mannopyranose is then treated with a solution of hydrogen bromide in glacial acetic acid to yield acetobromo-α-D-mannose.

-

Glycosylation: 4-Methylumbelliferone is dissolved in a suitable solvent, such as a mixture of acetone and water, along with a base (e.g., potassium hydroxide) to form the corresponding phenoxide. Acetobromo-α-D-mannose, dissolved in acetone, is then added dropwise to the 4-methylumbelliferone solution. The reaction is stirred at room temperature for several hours.

-

Deprotection: The resulting protected 4-methylumbelliferyl tetra-O-acetyl-β-D-mannopyranoside is then deprotected to remove the acetyl groups. This is typically achieved by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and often more stereospecific alternative to chemical methods. The synthesis of 4-MU-Mann can be achieved through the transglycosylation activity of certain β-mannosidases.[9][10][11] In this process, the enzyme catalyzes the transfer of a mannosyl residue from a donor substrate to 4-methylumbelliferone.

Experimental Protocol: Enzymatic Transglycosylation

-

Enzyme and Substrate Preparation: A solution of a suitable β-mannosidase (e.g., from Cellulomonas fimi) is prepared in an appropriate buffer (e.g., sodium phosphate buffer, pH 6.5).[9] A mannosyl donor, such as p-nitrophenyl-β-D-mannopyranoside, and the acceptor, 4-methylumbelliferone, are also dissolved in the buffer.

-

Transglycosylation Reaction: The enzyme solution is added to the mixture of the donor and acceptor substrates. The reaction is incubated at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Termination and Product Purification: Once the reaction has reached the desired level of conversion, it is terminated by heat inactivation of the enzyme or by the addition of a solvent such as ethanol. The product, 4-MU-Mann, is then purified from the reaction mixture using techniques like column chromatography on silica gel or preparative HPLC.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (Transglycosylation) |

| Starting Materials | D-mannose, 4-Methylumbelliferone | Mannosyl donor (e.g., p-nitrophenyl-β-D-mannopyranoside), 4-Methylumbelliferone |

| Key Reagents/Catalyst | Acetic anhydride, HBr, Silver or Mercury salts, Sodium methoxide | β-mannosidase |

| Typical Yield | 40-60% | Variable, typically lower than chemical synthesis but can be optimized |

| Purity | High, after purification | High, due to enzyme specificity |

| Reaction Conditions | Anhydrous conditions, use of toxic heavy metal salts | Aqueous buffer, mild temperature and pH |

| Stereoselectivity | Good, but can have anomeric mixtures | Excellent, typically yields the β-anomer exclusively |

| Environmental Impact | Use of hazardous reagents and solvents | Generally considered "greener" |

Signaling Pathway and Experimental Workflows

Lysosomal Degradation of N-linked Glycans

β-mannosidase plays a critical role in the catabolism of N-linked glycoproteins within the lysosome. The degradation is a sequential process involving several glycosidases that remove monosaccharides from the non-reducing end of the glycan chains.[2][12] A deficiency in β-mannosidase disrupts this pathway, leading to the accumulation of mannose-containing oligosaccharides.

Caption: Lysosomal degradation pathway of N-linked glycans.

Experimental Workflow: Fluorogenic Assay of β-Mannosidase

The activity of β-mannosidase is commonly determined using a fluorogenic assay with 4-MU-Mann as the substrate. The workflow is straightforward and can be adapted for high-throughput screening.

Caption: Workflow for a fluorogenic β-mannosidase assay.

Conclusion

This compound remains an indispensable tool for researchers and clinicians in the study of β-mannosidase and its associated disorders. While its initial synthesis was likely an adaptation of existing glycosylation chemistries, the development of both robust chemical and milder enzymatic synthesis routes has ensured its continued availability and use. The choice of synthesis method depends on the specific requirements of the application, balancing factors such as yield, purity, cost, and environmental impact. The utility of 4-MU-Mann in sensitive fluorogenic assays continues to facilitate a deeper understanding of the pathophysiology of β-mannosidosis and aids in the development of potential therapeutic strategies.

References

- 1. Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic Disorders of Glycan Degradation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The structure of mammalian β-mannosidase provides insight into β-mannosidosis and nystagmus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methylumbelliferyl β-D-mannopyranoside | SynGen Inc [syngeninc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Enzymatic synthesis of 4-methylumbelliferyl (1-->3)-beta-D-glucooligosaccharides-new substrates for beta-1,3-1,4-D-glucanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Human Milk Oligosaccharides: Protein Engineering Strategies for Improved Enzymatic Transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Cleavage of 4-MUB-Mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic cleavage of 4-Methylumbelliferyl-α-D-mannopyranoside (4-MUB-mannopyranoside), a widely used fluorogenic substrate for the detection and characterization of α-mannosidase activity. This document details the underlying enzymatic reaction, presents key quantitative data, outlines experimental protocols, and explores the downstream biological implications of the reaction product, 4-methylumbelliferone (4-MU).

The Core Reaction: α-Mannosidase and 4-MUB-Mannopyranoside

The fundamental principle of this assay lies in the enzymatic hydrolysis of the non-fluorescent substrate, 4-MUB-mannopyranoside, by α-mannosidase. This enzyme specifically cleaves the α-glycosidic bond, releasing D-mannose and the highly fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence emitted by 4-MU is directly proportional to the α-mannosidase activity in the sample, providing a sensitive and quantitative measure of enzyme function.

dot

Caption: Enzymatic cleavage of 4-MUB-mannopyranoside by α-mannosidase.

Quantitative Data: Enzyme Kinetics and Optimal Conditions

The efficiency of 4-MUB-mannopyranoside cleavage is dependent on the specific α-mannosidase isoenzyme and the reaction conditions. The following tables summarize key kinetic parameters and optimal conditions for α-mannosidases from various sources when using 4-MUB-mannopyranoside as a substrate.

Table 1: Michaelis-Menten Constants (Km) for α-Mannosidases with 4-MUB-Mannopyranoside

| Enzyme Source | Isoenzyme Type | Km (mM) | Reference |

| Bovine | Acidic α-mannosidase | 0.22 | [1] |

| Bovine | Intermediate α-mannosidase | 1.8 | [1] |

| Trypanosoma rangeli | Neutral α-mannosidase | 0.099 | [2] |

| Human | Novel α-mannosidase | 7.6 | [3] |

| Human | Lysosomal α-mannosidase | 0.52 | [3] |

| Jack Bean | α-Mannosidase | 0.01052 | [4] |

Table 2: Optimal pH and Temperature for α-Mannosidase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Canavalia ensiformis (Jack Bean) | 4.0 - 5.0 | Not Specified | [4] |

| Human | Neutral α-mannosidase | 5.2 - 6.4 | [5] |

| Human Plasma | Lysosomal α-mannosidase | 4.0 | [6] |

| Porphyromonas gingivalis | α-Mannosidase | 6.0 - 6.5 | 37 |

| Pseudothermotoga thermarum | Recombinant α-mannosidase | 6.0 - 7.5 | 75 - 90 |

Experimental Protocols

This section provides a generalized protocol for a fluorometric α-mannosidase assay using 4-MUB-mannopyranoside. This protocol can be adapted for various sample types, including cell lysates, tissue homogenates, and purified enzyme preparations.

Materials

-

4-MUB-mannopyranoside (Substrate)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 4.0-6.5, depending on the enzyme)

-

Stop Buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

Enzyme sample (cell lysate, tissue homogenate, or purified enzyme)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~448 nm)

Assay Procedure

-

Prepare Reagents:

-

Dissolve 4-MUB-mannopyranoside in the appropriate assay buffer to the desired final concentration (typically in the range of 0.1-1.0 mM).

-

Prepare serial dilutions of your enzyme sample in assay buffer if necessary.

-

-

Set up the Reaction:

-

Pipette 50 µL of each enzyme dilution into the wells of the 96-well plate.

-

Include a negative control (assay buffer without enzyme) and a positive control (a known concentration of α-mannosidase).

-

To initiate the reaction, add 50 µL of the 4-MUB-mannopyranoside solution to each well.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the specific α-mannosidase (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Add 100 µL of stop buffer to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

-

-

Measure Fluorescence:

-

Read the fluorescence intensity in a microplate reader with excitation at approximately 360 nm and emission at approximately 448 nm.

-

Experimental Workflow Diagram

dot

Caption: A typical workflow for an α-mannosidase assay.

Downstream Signaling of 4-Methylumbelliferone (4-MU)

The product of the enzymatic cleavage, 4-methylumbelliferone (4-MU), is not merely a fluorescent reporter. It is a biologically active molecule with known inhibitory effects on hyaluronic acid (HA) synthesis.[7] This has significant implications for drug development, as HA is involved in various pathological processes, including inflammation, fibrosis, and cancer progression.[8][9]

4-MU exerts its effects by depleting the intracellular pool of UDP-glucuronic acid, a precursor for HA synthesis.[7] Furthermore, 4-MU has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are critical regulators of cellular processes such as proliferation, inflammation, and apoptosis.[10]

dot

Caption: Downstream effects of 4-methylumbelliferone (4-MU).

Conclusion

The enzymatic cleavage of 4-MUB-mannopyranoside is a robust and sensitive method for quantifying α-mannosidase activity. Understanding the kinetic parameters, optimal reaction conditions, and the biological activities of the resulting product, 4-methylumbelliferone, is crucial for researchers in basic science and drug development. This guide provides a foundational understanding to aid in the design, execution, and interpretation of experiments utilizing this important biochemical tool.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Neutral alpha-mannosidase activity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Fluorogenic Probe 4-Methylumbelliferyl beta-D-mannopyranoside: A Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl beta-D-mannopyranoside (4-MUMB) is a crucial fluorogenic substrate for the enzyme beta-mannosidase (EC 3.2.1.25). This synthetic molecule is composed of a mannose sugar linked to a fluorescent 4-methylumbelliferone (4-MU) group. When cleaved by beta-mannosidase, the highly fluorescent 4-MU is released, providing a sensitive and quantitative measure of enzyme activity. This property makes 4-MUMB an indispensable tool in various basic research and clinical diagnostic applications, particularly in the study of lysosomal storage diseases and for high-throughput screening of potential therapeutic agents.

Core Applications in Basic Research

The primary applications of 4-MUMB in a research setting revolve around its utility in quantifying beta-mannosidase activity. This has significant implications for several areas of study:

-

Lysosomal Storage Disease Research: 4-MUMB is a key reagent in the diagnosis and study of beta-mannosidosis, a rare autosomal recessive lysosomal storage disorder caused by a deficiency in beta-mannosidase activity. This deficiency leads to the accumulation of mannose-containing oligosaccharides in lysosomes, resulting in a wide range of clinical manifestations.[1] Assays using 4-MUMB allow for the precise measurement of residual beta-mannosidase activity in patient samples, such as plasma, leukocytes, and fibroblasts, which is critical for diagnosis and for correlating enzyme activity with disease phenotype.[2]

-

Enzyme Kinetics and Characterization: The fluorogenic nature of 4-MUMB facilitates detailed kinetic studies of beta-mannosidase from various sources. By measuring the rate of 4-MU production at different substrate concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters are essential for understanding the enzyme's catalytic mechanism, substrate specificity, and the effects of mutations.

-

High-Throughput Screening (HTS) for Inhibitor Discovery: The simplicity and sensitivity of the 4-MUMB based assay make it highly amenable to high-throughput screening of small molecule libraries to identify potential inhibitors of beta-mannosidase. Such inhibitors could serve as valuable research tools or as starting points for the development of therapeutic agents for diseases where modulation of beta-mannosidase activity is desired.

Quantitative Data Summary

Table 1: Michaelis-Menten Constants (Kₘ) for Beta-Mannosidase with 4-MUMB

| Enzyme Source | Kₘ (mM) | Reference |

| Human Plasma | 0.9 | [2] |

| Bovine Plasma | 0.8 |

Table 2: Beta-Mannosidase Activity in Healthy Individuals and Beta-Mannosidosis Patients

| Sample Type | Status | Enzyme Activity | Reference |

| Plasma, Leukocytes, Fibroblasts | Beta-Mannosidosis Patient | Marked deficiency | |

| Plasma | Healthy (0-1 year) | Highest activity | [2] |

| Plasma | Healthy (Adult) | Lower activity than infants | [2] |

| Plasma | Beta-Mannosidosis Heterozygote (Father) | 53% of age-matched control | [2] |

| Plasma | Beta-Mannosidosis Heterozygote (Mother) | 34% of age-matched control | [2] |

Experimental Protocols

Fluorometric Assay for Beta-Mannosidase Activity in Human Leukocytes

This protocol describes a method for determining beta-mannosidase activity in human leukocytes using 4-MUMB.

Materials:

-

This compound (4-MUMB)

-

4-Methylumbelliferone (4-MU) standard

-

Citrate-phosphate buffer (e.g., 0.1 M citric acid, 0.2 M dibasic sodium phosphate), pH 4.5

-

Glycine-carbonate stop buffer (e.g., 0.5 M), pH 10.5

-

Bovine Serum Albumin (BSA)

-

Leukocyte isolation reagents (e.g., Ficoll-Paque)

-

Phosphate-buffered saline (PBS)

-

Deionized water

-

Fluorometer (Excitation: 365 nm, Emission: 448 nm)

-

96-well black microplates

Procedure:

-

Leukocyte Isolation and Lysis:

-

Isolate leukocytes from whole blood using a standard method like Ficoll-Paque density gradient centrifugation.

-

Wash the isolated leukocytes with PBS.

-

Resuspend the leukocyte pellet in a small volume of ice-cold deionized water or a suitable lysis buffer.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Enzyme Reaction:

-

Prepare a 4-MUMB substrate solution (e.g., 1-2 mM) in citrate-phosphate buffer (pH 4.5). The final concentration in the reaction should be above the Kₘ value.

-

In a 96-well black microplate, add a small volume of the leukocyte lysate (e.g., 10-20 µL, containing a known amount of protein).

-

For each sample, prepare a blank containing the same volume of lysate but with the substrate added after the stop buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the 4-MUMB substrate solution to each well (except the blanks).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Fluorescence Measurement:

-

Stop the reaction by adding a sufficient volume of glycine-carbonate stop buffer to each well. This will raise the pH and maximize the fluorescence of the liberated 4-MU.

-

Add the 4-MUMB substrate to the blank wells.

-

Measure the fluorescence of each well using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 448 nm.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of 4-Methylumbelliferone in the same final buffer composition.

-

Subtract the fluorescence of the blank from the corresponding sample wells.

-

Calculate the amount of 4-MU produced in each sample using the standard curve.

-

Express the beta-mannosidase activity as nmol of 4-MU produced per hour per milligram of protein (nmol/hr/mg protein).

-

High-Throughput Screening (HTS) of Beta-Mannosidase Inhibitors

This protocol outlines a workflow for screening a compound library for inhibitors of beta-mannosidase using 4-MUMB in a 384-well format.

Materials:

-

Recombinant human beta-mannosidase

-

This compound (4-MUMB)

-

Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)

-

Stop buffer (e.g., glycine-carbonate buffer, pH 10.5)

-

Compound library dissolved in DMSO

-

Positive control inhibitor (if available)

-

DMSO (as a negative control)

-

384-well black microplates

-

Automated liquid handling systems

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Assay Plate Preparation:

-

Using an automated liquid handler, dispense a small volume (e.g., 100-500 nL) of each compound from the library into the wells of a 384-well plate.

-

Dispense the positive control inhibitor and DMSO (negative control) into designated wells.

-

-

Enzyme and Substrate Addition:

-

Prepare a working solution of recombinant human beta-mannosidase in the assay buffer.

-

Dispense the enzyme solution into all wells of the assay plate.

-

Pre-incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Prepare a working solution of 4-MUMB in the assay buffer.

-

Initiate the reaction by dispensing the 4-MUMB solution into all wells.

-

-

Incubation and Signal Detection:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer to all wells.

-

Measure the fluorescence intensity in each well using a plate reader (Ex: 365 nm, Em: 448 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Hits can then be subjected to further validation and dose-response studies.

-

Visualizations

N-linked Glycoprotein Degradation Pathway

The following diagram illustrates the final steps of N-linked glycoprotein degradation within the lysosome, highlighting the crucial role of beta-mannosidase.

References

Methodological & Application

Application Note: Fluorometric Assay for β-Mannosidase Activity using 4-Methylumbelliferyl β-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Mannosidase is a lysosomal exoglycosidase that plays a crucial role in the catabolism of N-linked oligosaccharides by hydrolyzing terminal, non-reducing β-D-mannose residues. Deficiencies in β-mannosidase activity in humans lead to the lysosomal storage disorder β-mannosidosis, characterized by a wide range of neurological symptoms. Accurate and sensitive measurement of β-mannosidase activity is therefore essential for disease diagnosis, understanding its biological function, and for the screening of potential therapeutic agents.

This application note provides a detailed protocol for a sensitive and reliable fluorometric assay to determine β-mannosidase activity in various biological samples. The assay utilizes the fluorogenic substrate 4-Methylumbelliferyl β-D-mannopyranoside (4-MUB-β-Man). Enzymatic cleavage of the β-mannosidic bond by β-mannosidase releases the highly fluorescent product 4-Methylumbelliferone (4-MU). The fluorescence intensity of 4-MU, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 448 nm, is directly proportional to the β-mannosidase activity in the sample. The reaction is performed under acidic conditions optimal for lysosomal enzymes and is terminated by the addition of an alkaline stop buffer, which also enhances the fluorescence of the 4-MU product.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate 4-Methylumbelliferyl β-D-mannopyranoside by β-mannosidase. This reaction yields D-mannose and the fluorescent compound 4-Methylumbelliferone (4-MU). The rate of 4-MU production is a direct measure of the enzyme's activity.

Caption: Enzymatic conversion of a non-fluorescent substrate to a fluorescent product.

Materials and Reagents

-

Enzyme Source: Purified β-mannosidase or biological sample (e.g., cell lysate, tissue homogenate, plasma).

-

Substrate: 4-Methylumbelliferyl β-D-mannopyranoside (4-MUB-β-Man).

-

Assay Buffer: 50 mM Sodium Citrate or Sodium Acetate buffer, pH 4.0-5.5. The optimal pH should be determined for the specific enzyme source.

-

Stop Buffer: 0.5 M Glycine-NaOH buffer, pH 10.4.

-

Standard: 4-Methylumbelliferone (4-MU) for standard curve generation.

-

Microplate: 96-well black, flat-bottom microplate for fluorescence measurements.

-

Microplate Reader: Capable of fluorescence measurement with excitation at ~360 nm and emission at ~448 nm.

-

Incubator: Set to the optimal temperature for the enzyme (e.g., 37°C).

Experimental Protocols

Preparation of Reagents

-

4-MUB-β-Man Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 4-MUB-β-Man in a suitable solvent (e.g., DMSO or assay buffer) to prepare a stock solution. Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the stock solution with assay buffer to the desired final concentration (e.g., 0.3-2.6 mM). Prepare this solution fresh before each experiment.

-

Assay Buffer: Prepare the appropriate acidic buffer (e.g., 50 mM Sodium Citrate, pH 4.5) and store at 4°C.

-

Stop Buffer: Prepare the 0.5 M Glycine-NaOH buffer, pH 10.4 and store at room temperature.

-

4-MU Standard Stock Solution (e.g., 1 mM): Dissolve a known amount of 4-MU in DMSO to prepare a stock solution. Store protected from light at -20°C.

-

4-MU Standard Curve Solutions: Prepare a series of dilutions of the 4-MU stock solution in the assay buffer/stop buffer mixture (to mimic the final assay conditions) to generate a standard curve (e.g., 0-100 µM).

Enzyme Sample Preparation

-

Tissue Homogenates: Homogenize fresh or frozen tissue in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.

-

Cell Lysates: Lyse cells using an appropriate method (e.g., sonication, freeze-thaw cycles) in a lysis buffer. Centrifuge and collect the supernatant.

-

Plasma: Use plasma samples directly or after appropriate dilution in assay buffer.

-

Determine the protein concentration of the enzyme samples using a standard protein assay (e.g., Bradford or BCA assay) for normalization of enzyme activity.

Assay Procedure

The following workflow outlines the key steps of the β-mannosidase assay.

Caption: Experimental workflow for the β-mannosidase fluorometric assay.

-

Set up the reaction: In a 96-well black microplate, add the following to each well:

-

Sample wells: X µL of enzyme sample and (50 - X) µL of assay buffer.

-

Substrate blank wells: 50 µL of assay buffer (without enzyme).

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction: Add 50 µL of the working substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction: Terminate the reaction by adding 100 µL of the stop buffer to each well.

-

Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation set to ~360 nm and emission to ~448 nm.

Data Analysis

-

Subtract background fluorescence: Subtract the average fluorescence of the substrate blank wells from the fluorescence of all sample wells.

-

Generate a 4-MU standard curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate the amount of 4-MU produced: Use the standard curve equation to determine the concentration of 4-MU produced in each sample well.

-

Calculate β-mannosidase activity: The enzyme activity is typically expressed in units per milligram of protein (U/mg) or units per milliliter of sample (U/mL). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-MU per minute under the specified assay conditions.

Formula for Activity (U/mL):

(µmol of 4-MU produced) / ((Incubation time in min) x (Volume of enzyme sample in mL))

Formula for Specific Activity (U/mg):

Activity (U/mL) / (Protein concentration in mg/mL)

Data Presentation

The following tables provide examples of typical parameters and expected data for the β-mannosidase assay.

Table 1: Recommended Assay Parameters

| Parameter | Recommended Value |

| Substrate | 4-Methylumbelliferyl β-D-mannopyranoside |

| Substrate Concentration | 0.3 - 2.6 mM[1] |

| Assay Buffer | 50 mM Sodium Citrate or Acetate |

| Assay pH | 4.0 - 5.5 |

| Incubation Temperature | 37°C - 60°C |

| Incubation Time | 10 - 30 minutes |

| Stop Buffer | 0.5 M Glycine-NaOH, pH 10.4 |

| Excitation Wavelength | ~360 nm[2] |

| Emission Wavelength | ~448 nm[2] |

Table 2: Example Kinetic Parameters of Bovine Plasma β-Mannosidase

| Parameter | Value |

| Substrate | 4-Methylumbelliferyl β-D-mannopyranoside |

| Km | 0.8 mM[1] |

| Optimal pH | 4.5[1] |

Troubleshooting

-

High Background Fluorescence:

-

Check for contamination of reagents or buffers.

-

Ensure the substrate has not spontaneously hydrolyzed; prepare fresh substrate solution.

-

-

Low Signal:

-

Increase incubation time, ensuring the reaction remains in the linear range.

-

Increase the amount of enzyme sample.

-

Verify the optimal pH and temperature for the enzyme.

-

-

Non-linear Reaction Rate:

-

The substrate concentration may be too low and is being depleted during the assay.

-

The enzyme concentration may be too high, leading to rapid substrate consumption. Dilute the enzyme sample.

-

The incubation time may be too long. Perform a time-course experiment to determine the linear range.

-

Conclusion

The fluorometric assay using 4-Methylumbelliferyl β-D-mannopyranoside provides a highly sensitive, specific, and continuous method for the measurement of β-mannosidase activity. The detailed protocol and guidelines presented in this application note will enable researchers to reliably quantify β-mannosidase activity in various biological samples, facilitating research in enzymology, disease diagnosis, and drug discovery.

References

Application Notes: Fluorometric β-Mannosidase Assay using 4-MUB-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Mannosidase is a lysosomal exoglycosidase that plays a crucial role in the catabolism of N-linked glycoproteins.[1][2] This enzyme catalyzes the hydrolysis of terminal, non-reducing β-D-mannose residues from various glycoconjugates.[1] A deficiency in β-mannosidase activity in humans leads to the lysosomal storage disorder β-mannosidosis, which is characterized by a wide spectrum of neurological impairments. Consequently, the measurement of β-mannosidase activity is vital for the diagnosis of this disease and for research into potential therapeutic interventions. This fluorometric assay, utilizing 4-Methylumbelliferyl-β-D-mannopyranoside (4-MUB-mannopyranoside), provides a sensitive and specific method for the quantification of β-mannosidase activity in various biological samples.

Principle of the Assay

The fluorometric assay for β-mannosidase is based on the enzymatic cleavage of the non-fluorescent substrate, 4-MUB-mannopyranoside. β-Mannosidase hydrolyzes the β-D-mannosidic bond, releasing D-mannose and the highly fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU, which can be measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of 445-450 nm, is directly proportional to the β-mannosidase activity in the sample. The reaction is typically performed under acidic conditions, reflecting the lysosomal environment where the enzyme is most active, and is terminated by the addition of a high pH stop buffer, which also enhances the fluorescence of the 4-MU product.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction pathway and the general experimental workflow for the fluorometric β-mannosidase assay.

References

Application Notes and Protocols for High-Throughput Screening of β-Mannosidase Inhibitors using 4-Methylumbelliferyl β-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-mannosidosis is a rare lysosomal storage disorder caused by the deficiency of the enzyme β-mannosidase (MANBA)[1][2]. This enzyme plays a crucial role in the sequential degradation of N-linked oligosaccharides within the lysosome by cleaving terminal β-(1-4)-linked mannose residues[3]. The absence of functional β-mannosidase leads to the accumulation of mannose-containing glycoconjugates, resulting in a wide spectrum of clinical manifestations, including intellectual disability, hearing loss, and skeletal abnormalities[2]. The development of small molecule inhibitors of β-mannosidase is a critical area of research for the potential development of chaperone therapies for β-mannosidosis and as tools to study the pathophysiology of the disease.

High-throughput screening (HTS) is a powerful methodology for identifying novel enzyme inhibitors from large compound libraries[4]. This document provides detailed application notes and protocols for a robust and sensitive HTS assay for human β-mannosidase using the fluorogenic substrate 4-Methylumbelliferyl β-D-mannopyranoside (4-MUMB). The enzymatic cleavage of the non-fluorescent 4-MUMB by β-mannosidase yields D-mannose and the highly fluorescent product 4-methylumbelliferone (4-MU), which can be readily quantified.

Principle of the Assay

The HTS assay is based on the enzymatic hydrolysis of 4-MUMB by β-mannosidase. The reaction produces the fluorescent molecule 4-methylumbelliferone (4-MU), which has an excitation maximum of approximately 365 nm and an emission maximum of approximately 445 nm. The rate of 4-MU production is directly proportional to the β-mannosidase activity. In the presence of an inhibitor, the rate of 4-MUMB cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Recombinant Human β-Mannosidase (MANBA) | R&D Systems | 10520-GH |

| 4-Methylumbelliferyl β-D-mannopyranoside (4-MUMB) | Sigma-Aldrich | M7634 |

| Swainsonine (Positive Control Inhibitor) | Santa Cruz Biotechnology | sc-202881 |

| Sodium Citrate | Sigma-Aldrich | S1804 |

| Citric Acid | Sigma-Aldrich | C2404 |

| Bovine Serum Albumin (BSA) | Fisher Scientific | BP1600-100 |

| Dimethyl Sulfoxide (DMSO) | Tocris Bioscience | 31762-5ML |

| 384-well black, flat-bottom plates | Corning | 3710 |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 100 mM Sodium Citrate buffer, pH 4.5. Prepare by mixing appropriate volumes of 100 mM sodium citrate and 100 mM citric acid solutions to achieve the desired pH.

-

Enzyme Solution: Prepare a 2X working solution of recombinant human β-mannosidase in Assay Buffer containing 0.1% (w/v) BSA. The final concentration of the enzyme in the assay will be 1X. Note: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

-

Substrate Solution: Prepare a 2X working solution of 4-MUMB in Assay Buffer. The final concentration in the assay will be 1X. Note: The optimal substrate concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

-

Positive Control Inhibitor Solution: Prepare a stock solution of Swainsonine in DMSO. Serially dilute the stock solution in DMSO to create a concentration-response curve.

-

Compound Plates: Prepare compound plates by dispensing test compounds and control inhibitors into 384-well plates. The final concentration of DMSO in the assay should be kept below 1% to minimize effects on enzyme activity.

High-Throughput Screening (HTS) Protocol in 384-Well Plates

-

Compound Dispensing: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive control inhibitor (Swainsonine), and DMSO (negative control) to the appropriate wells of a 384-well assay plate.

-

Enzyme Addition: Add 10 µL of the 2X Enzyme Solution to all wells of the assay plate.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow for the interaction between the enzyme and the test compounds.

-

Reaction Initiation: Add 10 µL of the 2X Substrate Solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for 30 minutes at 37°C. The incubation time should be optimized to ensure a sufficient signal-to-background ratio while maintaining linearity of the reaction.

-

Reaction Termination (Optional): The reaction can be stopped by adding 10 µL of a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4). This is particularly useful for endpoint reads.

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with excitation at ~365 nm and emission at ~445 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound using the following formula:

% Inhibition = [1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin)] * 100

-

Signalcompound: Fluorescence signal in the presence of the test compound.

-

Signalmax: Fluorescence signal of the negative control (DMSO).

-

Signalmin: Fluorescence signal of the positive control (e.g., high concentration of Swainsonine).

-

-

IC50 Determination: For active compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Z'-Factor Calculation: Assess the quality and robustness of the HTS assay by calculating the Z'-factor using the signals from the positive and negative controls:

Z' = 1 - [ (3 * SDmax + 3 * SDmin) / |Meanmax - Meanmin| ]

-

SDmax and Meanmax: Standard deviation and mean of the negative control.

-

SDmin and Meanmin: Standard deviation and mean of the positive control.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS[5][6][7].

-

Data Presentation

Table 1: HTS Assay Parameters and Expected Performance

| Parameter | Value |

| Plate Format | 384-well |

| Assay Volume | 20 µL |

| Enzyme Concentration (Final) | To be determined empirically |

| Substrate (4-MUMB) Concentration (Final) | To be determined empirically (near Km) |

| Incubation Time | 30 minutes |

| Incubation Temperature | 37°C |

| Expected Z'-Factor | > 0.5 |

| Expected Signal-to-Background Ratio | > 5 |

Table 2: Known Inhibitors of β-Mannosidase and their Reported IC50 Values

| Inhibitor | Reported IC50/Ki | Enzyme Source | Reference |

| Swainsonine | Potent inhibitor | Not specified | [8] |

| Kifunensine | Potent inhibitor | Not specified | [8] |

| Deoxynojirimycin | Competitive inhibitor | Not specified | [8] |

| Castanospermine | Potent inhibitor | Not specified | [8] |

| N-phenyl-carbamate of D-mannonohydroxymolactone | Ki = 25 nM | Not specified | [9] |

Note: The IC50 values for these inhibitors against recombinant human β-mannosidase in this specific HTS assay format should be determined experimentally.

Visualizations

References

- 1. Identification of two novel beta-mannosidosis-associated sequence variants: biochemical analysis of beta-mannosidase (MANBA) missense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-Mannosidosis - ISMRD [ismrd.org]

- 3. cusabio.com [cusabio.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Z-factor - Wikipedia [en.wikipedia.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 8. scbt.com [scbt.com]

- 9. A new strong inhibitor of beta-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring β-Mannosidase Activity in Cell Lysates with 4-MUB-Mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Mannosidase (EC 3.2.1.25) is a critical lysosomal exoglycosidase that catalyzes the final step in the degradation of N-linked glycoproteins by cleaving terminal β-(1,4)-linked mannose residues.[1][2] A deficiency in β-mannosidase activity, caused by mutations in the MANBA gene, leads to the rare autosomal recessive lysosomal storage disorder, β-mannosidosis.[3] This condition is characterized by the accumulation of mannose-containing oligosaccharides in lysosomes, resulting in a wide spectrum of neurological and developmental issues.[3][4] Therefore, the accurate measurement of β-mannosidase activity in biological samples such as cell lysates is crucial for the diagnosis of β-mannosidosis and for research into potential therapeutic interventions.

These application notes provide a detailed protocol for a sensitive and specific fluorometric assay to determine β-mannosidase activity in cell lysates using the substrate 4-methylumbelliferyl-β-D-mannopyranoside (4-MUB-mannopyranoside). The principle of this assay is based on the enzymatic cleavage of the non-fluorescent 4-MUB-mannopyranoside by β-mannosidase, which releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the β-mannosidase activity in the sample and can be quantified using a fluorometer.[5]

Principle of the Assay

The fluorogenic substrate, 4-methylumbelliferyl-β-D-mannopyranoside, is composed of a β-D-mannose residue linked to the fluorescent molecule 4-methylumbelliferone. In its conjugated form, the substrate is essentially non-fluorescent. β-mannosidase present in the cell lysate cleaves the glycosidic bond, releasing free 4-methylumbelliferone. When excited by light at approximately 360 nm, 4-methylumbelliferone emits a strong fluorescent signal at around 445 nm.[5] The reaction is typically stopped by the addition of a high-pH buffer, which also enhances the fluorescence of the 4-methylumbelliferone product.

Data Presentation

The following tables summarize key quantitative data and recommended ranges for the β-mannosidase activity assay.

Table 1: Reagent and Buffer Compositions

| Reagent/Buffer | Composition | Storage |

| Cell Lysis Buffer | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, Protease Inhibitor Cocktail | 4°C |

| Assay Buffer | 0.1 M Sodium Acetate Buffer (pH 5.0) | 4°C |

| Substrate Stock Solution | 10 mM 4-MUB-mannopyranoside in DMSO or DMF | -20°C (protect from light) |

| Stop Solution | 0.5 M Glycine-NaOH (pH 10.4) | Room Temperature |

| 4-MU Standard Stock | 1 mM 4-Methylumbelliferone in DMSO | -20°C (protect from light) |

Table 2: Experimental Parameters

| Parameter | Recommended Value/Range | Notes |

| Excitation Wavelength | ~360 nm | Optimal wavelength may vary slightly with instrument. |

| Emission Wavelength | ~445 nm | Optimal wavelength may vary slightly with instrument. |

| Assay pH | 5.0 | Optimal for human lysosomal β-mannosidase.[6] |

| Incubation Temperature | 37°C | |

| Incubation Time | 15 - 60 minutes | Should be optimized to ensure the reaction is in the linear range. |

| Substrate Concentration | 0.2 - 1.0 mM | Should be optimized. A starting point of 0.5 mM is recommended. |

| Cell Lysate Protein | 10 - 50 µg per well | Should be optimized based on cell type and expression level. |

| Km for p-nitrophenyl-β-d-mannopyranoside | 2.53 mM (recombinant human) | Note: This is for a different substrate but provides an estimate.[6] |

Experimental Protocols

Preparation of Cell Lysates

This protocol is designed to gently lyse cells while preserving the activity of lysosomal enzymes. All steps should be performed at 4°C or on ice to minimize protease activity.[7]

-

Cell Harvesting:

-

Adherent Cells: Wash cell monolayers (e.g., in a T-75 flask or 10 cm dish) twice with ice-cold PBS. Scrape the cells into 1-2 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

-

Cell Lysis:

-

Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100-200 µL for a pellet from a 10 cm dish). The buffer should contain a protease inhibitor cocktail to prevent protein degradation.[8]

-

Incubate the suspension on ice for 30 minutes, with gentle vortexing every 10 minutes.

-

Alternatively, for a more thorough lysis, subject the cell suspension to 3-4 cycles of freeze-thaw by alternating between a dry ice/ethanol bath and a 37°C water bath.

-

-

Clarification:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the clear supernatant, which contains the cell lysate, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay. This is essential for normalizing the enzyme activity.

-

Store the cell lysate in aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

β-Mannosidase Activity Assay Protocol

This protocol is designed for a 96-well plate format, suitable for multiple samples and controls.

-

Preparation of 4-MU Standard Curve:

-

Prepare a series of dilutions of the 1 mM 4-MU Standard Stock solution in Assay Buffer to generate standards ranging from 0 to 50 µM (e.g., 0, 5, 10, 20, 30, 40, 50 µM).

-

Add 50 µL of each standard dilution to separate wells of a black, clear-bottom 96-well plate.

-

Add 50 µL of Assay Buffer to each standard well.

-

Add 100 µL of Stop Solution to each standard well.

-

-

Assay Reaction Setup:

-

In separate wells of the 96-well plate, prepare the following reactions:

-

Sample Wells: Add 10-50 µg of cell lysate protein and adjust the volume to 50 µL with Assay Buffer.

-

Blank (No Substrate) Control: Add the same amount of cell lysate as the sample wells and adjust the volume to 100 µL with Assay Buffer.

-

Positive Control (Optional): Use a purified recombinant β-mannosidase or a lysate from a cell line known to have high activity.

-

-

-

Initiation of the Enzymatic Reaction:

-

Prepare a working solution of the 4-MUB-mannopyranoside substrate in Assay Buffer (e.g., a 1 mM working solution from the 10 mM stock).

-

Start the reaction by adding 50 µL of the substrate working solution to each well (except the Blank control). The final substrate concentration will be half of the working solution concentration (e.g., 0.5 mM).

-

Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the standard curve. Protect the plate from light during incubation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding 100 µL of Stop Solution to each well (including the sample and positive control wells). This will raise the pH and enhance the fluorescence of the 4-MU product.[9]

-

-

Fluorescence Measurement:

-

Read the fluorescence of the plate using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.[5]

-

-

Data Analysis:

-

Subtract the fluorescence reading of the Blank control from the readings of the sample wells.

-

Plot the fluorescence values of the 4-MU standards against their concentrations to generate a standard curve.

-

Determine the concentration of 4-MU produced in each sample well by interpolating from the standard curve.

-